

Core Synthesis Protocol: Reduction of Chloroauric Acid

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Compound of Interest

Compound Name: Triphenylphosphinechlorogold

Cat. No.: B15546720

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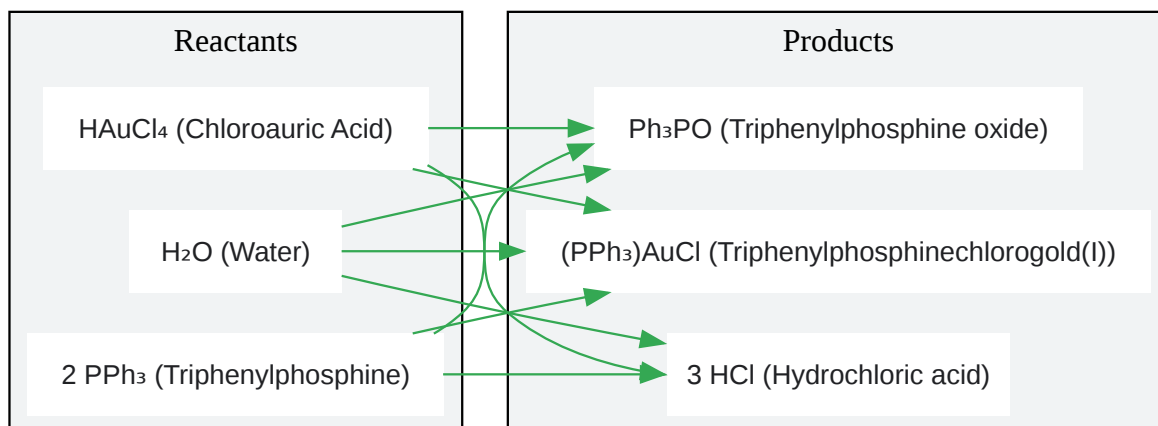
The most prevalent and straightforward synthesis of **triphenylphosphinechlorogold(I)** involves the direct reduction of chloroauric acid (HAuCl_4) by triphenylphosphine (PPh_3) in an ethanol solution. In this reaction, triphenylphosphine acts as both a reducing agent and a ligand.

Chemical Reaction

The balanced chemical equation for this synthesis is as follows:



Triphenylphosphine reduces Au(III) in chloroauric acid to Au(I), which is then stabilized by coordination with another molecule of triphenylphosphine to form the linear $(\text{PPh}_3)\text{AuCl}$ complex. Triphenylphosphine oxide (Ph_3PO) is generated as a byproduct.



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Caption: Chemical reaction for the synthesis of (PPh₃)₃AuCl.

Quantitative Data

The following table summarizes key quantitative data associated with the synthesis and the resulting product.

Parameter	Value	Reference
Reactant Molar Ratios		
H[AuCl ₄]·3H ₂ O	1.50 mmol	[2]
Triphenylphosphine (PPh ₃)	3.20 mmol	[2]
Product Properties		
Molecular Formula	C ₁₈ H ₁₅ AuClP	[1]
Molecular Weight	494.71 g/mol	[1]
Appearance	Colorless to white solid	[1]
Melting Point	248-249 °C	[3]
Coordination Geometry	Linear	[1]

Experimental Protocol

This detailed methodology is based on established laboratory procedures for the synthesis of **triphenylphosphinechlorogold(I)** from chloroauric acid.[\[2\]](#)[\[4\]](#)

Materials and Equipment

- Chloroauric acid trihydrate ($\text{HAuCl}_4 \cdot 3\text{H}_2\text{O}$)
- Triphenylphosphine (PPh_3)
- Ethanol (95% or absolute)
- Ethyl ether
- Round-bottomed flask
- Magnetic stirrer and stir bar
- Sintered glass funnel or Büchner funnel with filter paper
- Beakers
- Spatula
- Vacuum filtration apparatus
- Drying oven or vacuum desiccator

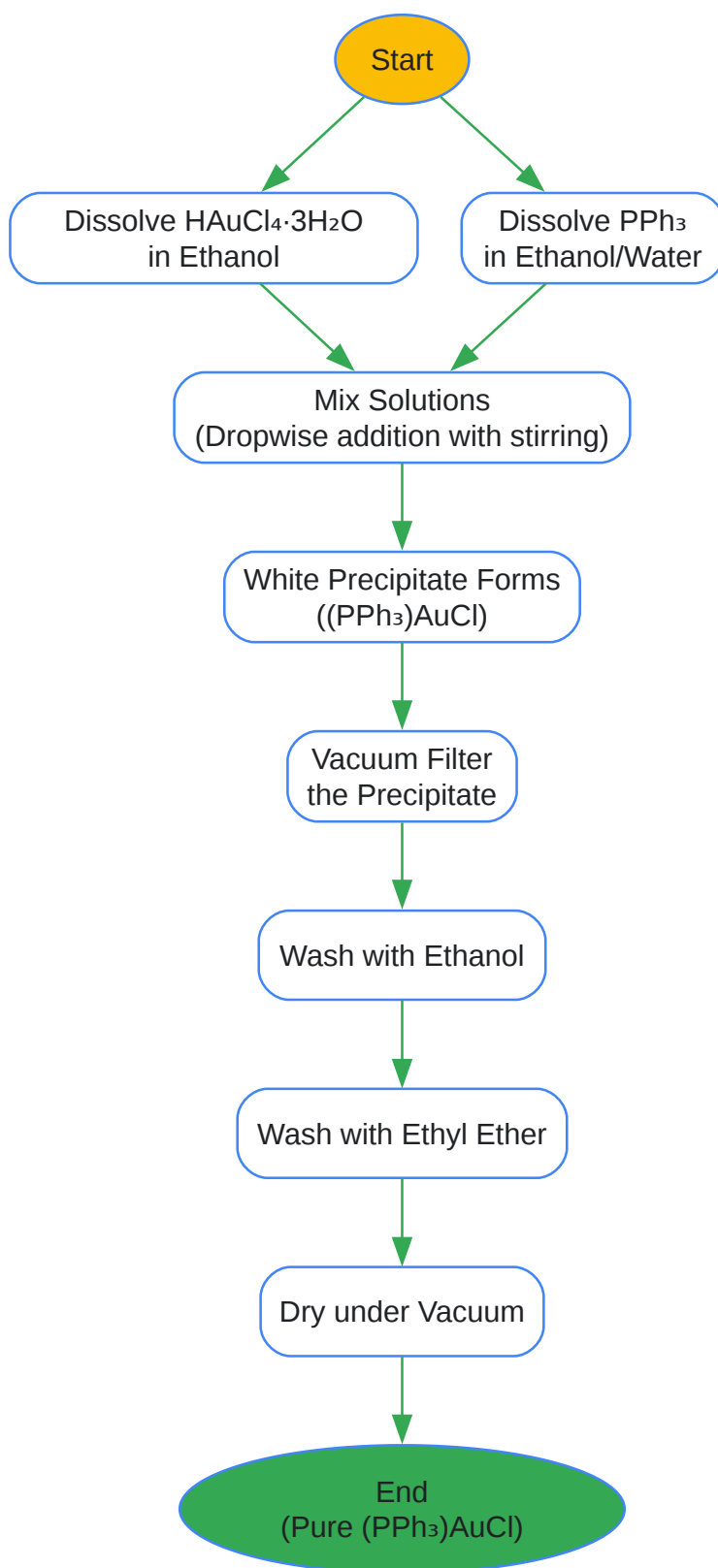
Procedure

- Preparation of Reactant Solutions:
 - In a 100 mL round-bottomed flask, dissolve 1.50 mmol of chloroauric acid trihydrate ($\text{HAuCl}_4 \cdot 3\text{H}_2\text{O}$) in 10 mL of ethanol.[\[2\]](#)
 - In a separate beaker, prepare a solution of 3.20 mmol of triphenylphosphine in approximately 50 mL of an ethanol-water mixture (e.g., 48:2 v/v).[\[4\]](#)

- Reaction:
 - While stirring the chloroauric acid solution, add the triphenylphosphine solution dropwise.
[2]
 - An immediate color change from yellow to a white suspension should be observed, indicating the formation of the **triphenylphosphinechlorogold(I)** precipitate.[2][4]
 - Continue stirring the suspension for a short period (e.g., 2-5 minutes) to ensure the reaction goes to completion.[4]
- Isolation and Purification:
 - Collect the white precipitate by vacuum filtration using a sintered glass funnel or a Büchner funnel.[2]
 - Wash the collected solid multiple times with ethanol to remove any unreacted starting materials and soluble byproducts.[2]
 - Perform a final wash with ethyl ether.[4]
- Drying:
 - Dry the purified product for several hours under vacuum to remove all traces of solvent.[2]

Experimental Workflow Diagram

The following diagram illustrates the step-by-step workflow of the synthesis protocol.



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